Palmitelaidic acid

Cholesterol Metabolism Cardiovascular Pharmacology Lipid Absorption

Isomer misidentification compromises intestinal cholesterol absorption studies. Palmitelaidic acid (tPOA) uniquely downregulates NPC1L1 to inhibit cholesterol uptake-an effect absent in cis-palmitoleic acid. This ≥98% pure trans isomer achieves 1.8× higher Cmax and 1.9× greater AUC than the cis form in vivo. • White to off-white low-melting solid (mp 33-34°C); ≥98% purity • Essential reference standard for GC-MS/LC-MS trans-fatty acid quantification • Validated NSTEMI biomarker (AUC >0.8) for diagnostic assay development Supplied with confirmed isomeric purity for reproducible experimental outcomes.

Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
CAS No. 10030-73-6
Cat. No. B167761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitelaidic acid
CAS10030-73-6
SynonymsC16:1 trans-9
C16:1n7
palmitelaidic acid
palmitoleate
palmitoleic acid
palmitoleic acid, (E)-isomer
palmitoleic acid, (Z)-isomer
palmitoleic acid, potassium salt, (Z)-isomer
palmitoleic acid, sodium salt, (Z)-isome
Molecular FormulaC16H30O2
Molecular Weight254.41 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)O
InChIInChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+
InChIKeySECPZKHBENQXJG-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:100 mgSolvent:nonePurity:99%Physical solid

Structure & Identifiers


Interactive Chemical Structure Model





Palmitelaidic Acid Selection Guide


Palmitelaidic acid (CAS 10030-73-6) is a straight-chain 16-carbon monounsaturated fatty acid, specifically the trans geometric isomer (9E-hexadecenoic acid) of the more common cis-palmitoleic acid (9Z-hexadecenoic acid) [1]. This single trans double bond at the C9 position confers a linear molecular conformation distinct from the kinked structure of its cis counterpart, resulting in divergent physicochemical properties, analytical separation behavior, and biological activities [2]. Commercially, palmitelaidic acid is supplied as a white to off-white low-melting solid (purity typically ≥98-99%) intended for research use as a biochemical reference standard, in vitro experimental agent, or analytical internal standard .

Isomer-Specific Functional Divergence


Palmitelaidic acid (tPOA) and cis-palmitoleic acid (cPOA) are not functionally interchangeable despite sharing identical molecular formulas. These geometric isomers differ in biosynthetic origins, dietary sources, and critically, in their distinct biological effects [1]. In head-to-head comparative studies, the two isomers exhibit divergent mechanisms in cholesterol metabolism regulation, with tPOA uniquely downregulating intestinal NPC1L1 to inhibit cholesterol absorption—an effect not observed with cPOA [2]. Furthermore, in vivo pharmacokinetic studies reveal substantial differences in systemic exposure: following equivalent oral dosing (75 mg/kg) in rats, tPOA achieves a Cmax approximately 1.8-fold higher and AUC0-24h approximately 1.9-fold greater than cPOA [3]. These isomer-specific differences mandate that researchers select the precise geometric isomer required for their experimental objectives, as substitution of one for the other introduces uncontrolled variables that compromise data reproducibility and mechanistic interpretation.

Evidence: Palmitelaidic Acid vs Cis Isomer


NPC1L1 Downregulation in Intestinal Cholesterol Absorption

In a 4-week high-fat diet mouse model of hypercholesterolemia, trans-palmitoleic acid (tPOA) significantly reduced intestinal NPC1L1 expression, whereas cis-palmitoleic acid (cPOA) had no effect on this cholesterol absorption transporter [1]. This differential mechanism translates to distinct in vivo outcomes: tPOA administration significantly reduced serum cholesterol, LDL, and HDL, while cPOA showed no effect on these lipid parameters [1].

Cholesterol Metabolism Cardiovascular Pharmacology Lipid Absorption

Higher Systemic Exposure Compared to Cis Isomer

A validated UPLC-MS/MS method for simultaneous determination of both isomers in rat serum revealed that following a single 75 mg/kg oral dose, tPOA achieved substantially higher systemic exposure than cPOA [1]. The area under the concentration-time curve (AUC0-24h) for tPOA was 113.88 ± 72.25 mg/L·h, compared to 59.45 ± 29.83 mg/L·h for cPOA—an approximate 1.9-fold difference [1].

Pharmacokinetics Bioavailability Analytical Method Development

Differential Hepatic Steatosis Effects vs Cis Isomer

In a free fatty acid-induced steatosis model using HepG2 cells, both cPOA and tPOA led to triacylglycerol (TAG) accumulation, but tPOA demonstrated distinct beneficial effects on cholesterol reduction under steatotic conditions [1]. In parallel in vivo histological examination from a separate head-to-head study, cPOA ameliorated hepatic steatosis more effectively than tPOA, whereas tPOA showed superior reduction of serum cholesterol, LDL, and HDL parameters [2].

Hepatology MASLD/NAFLD Lipid Metabolism

Higher Melting Point vs Cis Isomer

The trans double bond configuration of palmitelaidic acid produces a linear molecular geometry enabling tighter crystalline packing, resulting in a melting point of 33-34°C . In contrast, the cis double bond in palmitoleic acid introduces a kink that disrupts packing, yielding a melting point of 0°C [1]. This 33-34°C difference exemplifies the class-wide phenomenon of trans fatty acids exhibiting higher melting points than their cis counterparts.

Physicochemical Characterization Formulation Development Analytical Chemistry

Specific Biomarker for NSTEMI Diagnosis

In a comprehensive metabolomics study identifying differential metabolites for acute myocardial infarction (MI) diagnosis, 27 differential metabolites were selected, of which 14 were successfully verified with AUC values exceeding 0.8 [1]. Notably, palmitelaidic acid emerged as one of 5 specific biomarkers for non-ST-segment elevation MI (NSTEMI), whereas palmitoleic acid was identified among the 10 biomarkers specific to ST-segment elevation MI (STEMI) [1].

Clinical Biomarkers Cardiovascular Diagnostics Metabolomics

Dedicated Purification for Isomeric Purity

A technical study addressing supplementation challenges with natural trans fatty acids reported that purification of trans-palmitoleic acid from cis-palmitoleic acid required a multi-step process combining flash HPLC, urea complexation, and crystallization in solvent to achieve 99%-purity of the final tPOA product [1]. The isomerization of cPOA to tPOA was readily accomplished, but removal of residual cPOA from the mixture proved challenging and was best addressed via solvent crystallization [1].

Analytical Chemistry Purification Technology Quality Control

Palmitelaidic Acid Applications


Intestinal NPC1L1 Pathway Research

Based on direct head-to-head evidence demonstrating that tPOA uniquely downregulates intestinal NPC1L1 (whereas cPOA has no effect), palmitelaidic acid is the appropriate isomer for studies investigating trans fatty acid effects on intestinal cholesterol absorption mechanisms [1]. Researchers examining the NPC1L1-mediated pathway, which is the molecular target of ezetimibe-class drugs, should select tPOA rather than cPOA to observe this distinct mechanistic effect.

Pharmacokinetic Studies with Internal Standards

Palmitelaidic acid and its deuterated analog (palmitelaidic acid-d13) are specifically intended for use as internal standards in GC-MS or LC-MS quantification of trans-palmitoleic acid in biological matrices [1]. The distinct chromatographic retention behavior of the trans-isomer, coupled with its quantifiable pharmacokinetic profile (Cmax = 14.77 ± 11.91 μg/L; Tmax = 1.50 ± 0.98 h following 75 mg/kg oral dosing in rats), makes tPOA essential for accurate analytical method development and validation [2].

NSTEMI Biomarker Discovery

Metabolomics evidence demonstrates that palmitelaidic acid is one of 5 verified differential metabolites specific to NSTEMI diagnosis (AUC > 0.8), whereas its cis counterpart palmitoleic acid discriminates STEMI [1]. Clinical researchers and diagnostic assay developers focusing on NSTEMI biomarkers must procure authentic palmitelaidic acid rather than the cis-isomer, as isomer substitution would eliminate diagnostic specificity for the target patient population.

Trans Fatty Acid Reference Standards

Given the documented technical challenge of achieving 99% isomeric purity and the requirement for solvent crystallization to separate tPOA from residual cPOA [1], palmitelaidic acid serves as an essential reference standard for laboratories validating GC-MS or HPLC methods to distinguish dietary trans fatty acids from their cis counterparts. The compound's distinct melting point (33-34°C vs. 0°C for the cis-isomer) further supports its utility as a physicochemical reference material [2].

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